Home > Products > Screening Compounds P90432 > Lactodifucotetraose
Lactodifucotetraose - 20768-11-0

Lactodifucotetraose

Catalog Number: EVT-380139
CAS Number: 20768-11-0
Molecular Formula: C24H42O19
Molecular Weight: 634.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lactodifucotetraose (LDFT) is a complex carbohydrate belonging to the human milk oligosaccharide (HMO) family. [, , , , , , , , , , , , , , ] HMOs are a diverse group of unconjugated glycans found abundantly in human milk but are largely absent in infant formula. [, ] They are the third most abundant solid component in human milk after lactose and lipids. [] LDFT is characterized by a lactose core structure decorated with two fucose residues. [] It is primarily found in the milk of mothers expressing the Lewis blood group antigens, determined by their fucosyltransferase 2 (FUT2) gene activity. [, , , ] This variation in HMO profiles, particularly the presence or absence of fucosylated HMOs like LDFT, classifies mothers as "secretors" or "non-secretors" respectively. [, , , , ] LDFT plays a crucial role in shaping the gut microbiota of infants, particularly by promoting the growth of beneficial bacteria like Bifidobacterium and Bacteroides species. [, , , , ] It also exhibits anti-inflammatory properties and contributes to the overall health and development of infants. [, , ]

  • Enzymatic synthesis: This method utilizes specific enzymes, particularly α-L-transfucosidases, to transfer fucose units onto acceptor molecules like lactose. [] Researchers have successfully engineered and optimized α-L-transfucosidases from various sources, including Bifidobacterium longum subsp. infantis, to achieve efficient LDFT synthesis. []

2'-Fucosyllactose (2'-FL)

    Compound Description: 2'-Fucosyllactose is a major human milk oligosaccharide (HMO) that is not digested in the proximal intestine. [] It consists of a lactose molecule with a fucose sugar attached to the galactose moiety via an α-1,2 linkage. [] 2'-FL is a key prebiotic, promoting the growth of beneficial bacteria like Bifidobacterium, acidifying the gut, and suppressing the growth of pathogens. [, ] This HMO has been found to be consumed during fermentation by infant gut microbial communities. []

3-Fucosyllactose (3-FL)

    Compound Description: 3-Fucosyllactose is another major HMO found in human milk. [, ] Like 2'-FL, it consists of a lactose molecule with a fucose sugar attached to the glucose moiety via an α-1,3 linkage. [] 3-FL exhibits prebiotic effects, stimulating the growth of beneficial bacteria like Bifidobacterium and Bacteroides species while not promoting the growth of pathogens like E. coli and C. perfringens. [] This HMO is also consumed during fermentation by infant gut microbial communities. [] 3-FL has shown the ability to attenuate TNF-α induced inflammation in fetal gut epithelial cells. [, ]

Lacto-N-fucopentaose I (LNFP I)

    Compound Description: Lacto-N-fucopentaose I is a fucosylated HMO found in human milk. [, ] Its structure is based on a lacto-N-tetraose backbone with an α-1,2-linked fucose to the galactose moiety. [] LNFP I concentrations in breast milk can be used to classify mothers as secretors or non-secretors of fucosyltransferase 2 (FUT2) gene products. [, ]

    Relevance: Lacto-N-fucopentaose I and Lactodifucotetraose (LDFT) are both fucosylated HMOs found in breast milk, and their concentrations are influenced by the mother's secretor status. [, ] LNFP I and LDFT are structurally distinct, with LNFP I having a lacto-N-tetraose backbone and LDFT based on lactose. [] Both oligosaccharides contribute to the diversity of HMO profiles, which are known to impact infant gut microbial composition. []

Lacto-N-fucopentaose II (LNFP II)

    Compound Description: Lacto-N-fucopentaose II is another fucosylated HMO present in human milk. [, ] Structurally, it is similar to LNFP I but with the fucose molecule attached to the N-acetylglucosamine moiety via an α-1,3 linkage. [] LNFP II, like LNFP I, is used to classify mothers as secretors or non-secretors of FUT2 gene products based on its concentration in breast milk. [, ]

    Relevance: Lacto-N-fucopentaose II and Lactodifucotetraose (LDFT) are both fucosylated HMOs that can be used to determine the mother's secretor status. [, ] Structurally, they differ in their core structures and fucose linkages. [] Both HMOs contribute to the complex composition of human milk, which influences the development of the infant's gut microbiota. []

Lacto-N-neotetraose (LNnT)

    Compound Description: Lacto-N-neotetraose is a tetrasaccharide HMO found in human milk. [, ] Its structure comprises a lactose core with an N-acetyllactosamine unit linked to the glucose moiety. [] LNnT has been shown to attenuate TNF-α induced inflammation in fetal gut epithelial cells. [, ] This HMO also exhibits binding affinity to TNF receptor 1 (TNFR1), suggesting a potential mechanism for its anti-inflammatory properties. [, ]

    Relevance: Lacto-N-neotetraose (LNnT) and Lactodifucotetraose (LDFT) are both HMOs found in human milk. [, ] They differ significantly in their structure, with LNnT lacking fucose residues present in LDFT. [] Despite their structural differences, both HMOs have been shown to influence infant gut microbiota composition and exhibit anti-inflammatory properties. [, , ]

3'-Sialyllactose (3'-SL)

    Compound Description: 3'-Sialyllactose is a sialylated HMO present in human milk. [, ] It is a trisaccharide composed of lactose with a sialic acid residue linked to the galactose moiety. [] 3'-SL has been found to promote the growth of specific Bifidobacterium and Bacteroides species in vitro. [] Furthermore, studies have shown a positive association between 3'-SL concentrations in maternal serum during pregnancy and fasting glucose levels, suggesting a potential role in maternal glucose metabolism. []

6'-Sialyllactose (6'-SL)

    Compound Description: 6'-Sialyllactose is another sialylated HMO present in human milk. [] It shares a similar structure with 3'-SL, but the sialic acid residue is linked to the glucose moiety of lactose. [] Like 3'-SL, 6'-SL has also demonstrated the ability to promote the growth of specific Bifidobacterium and Bacteroides species in vitro. []

Lacto-N-tetraose (LNT)

    Compound Description: Lacto-N-tetraose is a tetrasaccharide HMO found in human milk. [] It is a building block for more complex HMOs, including lacto-N-fucopentaose I and II. [] LNT concentration in breast milk can be influenced by the mother's Secretor and Lewis phenotype. []

    Relevance: Lacto-N-tetraose (LNT) and Lactodifucotetraose (LDFT) are both HMOs present in human milk, and their concentrations can be affected by the mother's Secretor status. [] Structurally, LNT can be considered a building block for more complex HMOs like LNFP I and II, which share structural similarities with LDFT. [] Both LNT and LDFT contribute to the diverse HMO profiles that influence the development of the infant gut microbiota. []

Lacto-N-difucohexaose I (LNDFH I)

    Compound Description: Lacto-N-difucohexaose I is a complex fucosylated HMO present in human milk. [] Its structure consists of a lacto-N-tetraose backbone with two fucose residues attached. []

    Relevance: Lacto-N-difucohexaose I (LNDFH I) and Lactodifucotetraose (LDFT) are both fucosylated HMOs with LNDFH I being a larger and more complex oligosaccharide. [] The presence of multiple fucose residues in both HMOs highlights the importance of fucosylation in HMO diversity and its impact on the gut microbiota composition. []

Source and Classification

Lactodifucotetraose is primarily derived from human breast milk, where it is one of the many oligosaccharides present. It is classified under the broader category of human milk oligosaccharides, which are non-digestible carbohydrates that serve as food for beneficial gut bacteria. The classification of lactodifucotetraose can be further detailed as follows:

  • Type: Oligosaccharide
  • Sub-type: Fucosylated oligosaccharide
  • Molecular Formula: C_{12}H_{20}O_{13}N
  • CAS Number: 126241-69-7
Synthesis Analysis

The synthesis of lactodifucotetraose can be achieved through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation.

Chemical Synthesis

Traditional chemical synthesis of lactodifucotetraose involves multiple steps that require protecting group strategies to ensure selective glycosidic bond formation. This method often leads to low yields due to the complexity and number of purification steps required. Recent advancements have focused on improving efficiency through solid-phase synthesis techniques, which allow for better control over the reaction environment and purification processes .

Enzymatic Synthesis

Enzymatic methods utilize specific enzymes such as glycosyltransferases to facilitate the formation of glycosidic bonds without the need for protecting groups. These methods can achieve higher specificity and yield compared to chemical synthesis. For instance, engineered strains of Escherichia coli have been developed to produce lactodifucotetraose by expressing relevant fucosyltransferases . The use of one-pot multienzyme systems has also been explored to streamline the synthesis process by combining multiple enzymatic reactions into a single step, thus eliminating intermediate purification .

Microbial Production

Microbial fermentation has emerged as a promising method for producing lactodifucotetraose at a larger scale. By genetically engineering E. coli to enhance its metabolic pathways for fucose utilization, researchers have successfully produced significant quantities of this oligosaccharide from lactose and L-fucose substrates . This method not only increases yield but also reduces production costs associated with enzyme purification.

Molecular Structure Analysis

Lactodifucotetraose consists of a lactose core with two fucose residues attached at specific positions on the galactose moiety. The molecular structure can be represented as follows:

  • Core Structure: Lactose (Galactose + Glucose)
  • Fucose Residues: Attached via α1,2 and α1,3 linkages.

Structural Data

  • Molecular Weight: Approximately 360 Da
  • Linkages: Fucosyl residues are linked to the galactose unit through α1,2 and α1,3 glycosidic bonds, which influence its biological activity and interactions with gut microbiota.
Chemical Reactions Analysis

Lactodifucotetraose participates in various biochemical reactions, primarily involving glycosidic bond formation and hydrolysis. Key reactions include:

  • Transfucosylation: The transfer of fucose from donor substrates to lactose or other oligosaccharides.
  • Hydrolysis: The breakdown of lactodifucotetraose into simpler sugars under acidic or enzymatic conditions.

These reactions are critical in understanding how lactodifucotetraose can be synthesized or degraded in biological systems.

Mechanism of Action

The mechanism by which lactodifucotetraose exerts its biological effects primarily involves its role as a prebiotic. It selectively stimulates the growth of beneficial gut bacteria such as bifidobacteria and lactobacilli while inhibiting pathogenic bacteria. This selective fermentation leads to:

  • Enhanced Gut Health: By promoting a healthy microbiome balance.
  • Immune Modulation: Lactodifucotetraose may enhance immune responses by influencing cytokine production and promoting anti-inflammatory pathways .
Physical and Chemical Properties Analysis

Lactodifucotetraose exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its carbohydrate nature.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Taste: Sweet taste profile typical of oligosaccharides.

Analytical Techniques

Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to analyze the structure and confirm the purity of lactodifucotetraose during synthesis.

Applications

Lactodifucotetraose has various applications in science and industry:

  • Infant Nutrition: Used in infant formulas to mimic the benefits of human milk.
  • Functional Foods: Incorporated into dietary supplements aimed at improving gut health.
  • Pharmaceuticals: Investigated for potential therapeutic effects against gastrointestinal diseases due to its prebiotic properties.

The ongoing research into lactodifucotetraose continues to reveal its potential benefits in health and nutrition, making it a significant compound in both academic research and commercial applications.

Introduction to Lactodifucotetraose

Human milk oligosaccharides (HMOs) represent a complex class of over 200 structurally diverse glycans that serve as the third most abundant solid component in human milk after lactose and lipids. Among these, lactodifucotetraose (LDFT), also termed 3,2′-difucosyllactose or difucosyllactose, stands out as a neutral tetrasaccharide with significant immunological and anti-pathogenic properties. With the chemical formula C₂₄H₄₂O₁₉ and a molecular weight of 634.58 g/mol, LDFT exemplifies the structural sophistication of fucosylated HMOs [4] [6] [9]. Its historical identification in human milk and urine of type O secretors underscores its biological relevance in human development and disease resistance [6]. Unlike nutritionally redundant carbohydrates, LDFT and other HMOs evade infant digestive enzymes, instead exerting prebiotic, antimicrobial, and immunomodulatory effects critical for neonatal health [2] [8].

Structural Definition and Chemical Properties of LDFT

LDFT is characterized by a lactose core (Galβ1-4Glc) decorated with two fucose residues: one linked via an α1-2 bond to the terminal galactose and another via an α1-3 bond to the subterminal glucose. This configuration yields the systematic name α-L-Fuc-(1→2)-β-D-Gal-(1→4)-[α-L-Fuc-(1→3)]-D-Glc [6] [9]. Key properties include:

  • Hydroxyl-rich backbone: 12 hydrogen-bond donors and 19 acceptors enable extensive molecular interactions with microbial adhesins or host receptors [6].
  • Thermal stability: High predicted boiling point (1032.4°C) and solid-state persistence support industrial processing feasibility [9].
  • Stereochemical complexity: Absolute configurations at chiral centers dictate biological specificity; synthetic isomers lacking natural stereochemistry show reduced activity [6] [9].

Table 1: Physicochemical Properties of Lactodifucotetraose

PropertyValueMethod/Reference
Molecular FormulaC₂₄H₄₂O₁₉PubChem CID 3082169
Molecular Weight634.58 g/molHMDB0006587
Monoisotopic Mass634.232 DaHMDB0006587
Hydrogen Bond Donors12HMDB0006587
Hydrogen Bond Acceptors19HMDB0006587
CAS Registry Number20768-11-0ChemicalBook
Predicted Boiling Point1032.4±65.0 °CChemicalBook

Role in Human Milk Oligosaccharides (HMOs) and Evolutionary Significance

LDFT exemplifies the co-evolution of milk glycans and infant gut health. As one of the most abundant fucosylated HMOs, it averages 0.43 g/L across the first year of lactation in secretor mothers [2]. Its concentration dynamics reveal evolutionary adaptations:

  • Temporal regulation: Higher in colostrum (median: 0.54 g/L) than mature milk (median: 0.21 g/L), aligning with neonatal vulnerability to pathogens [7].
  • Genetic dependency: Secretor status (FUT2 gene) dictates abundance; non-secretor mothers produce negligible LDFT, impacting infant gut microbiota composition and disease susceptibility [3] [7].
  • Geographic variation: Concentrations vary across populations (e.g., Chinese cohorts show provincial differences), suggesting environmental or epigenetic influences [7].

Functionally, LDFT acts as a decoy receptor for pathogens like Campylobacter jejuni, preventing attachment to intestinal epithelia and reducing diarrhea incidence [2] [6]. It also suppresses platelet-induced inflammation, highlighting its immunomodulatory role beyond gut protection [2]. The conservation of fucosylated HMOs in humans—contrasting their near-absence in bovine milk—points to selective pressure favoring glycan-mediated defense during immune system immaturity [2] [8].

Comparative Analysis of LDFT with Other Fucosylated HMOs

LDFT’s structural uniqueness confers distinct functional advantages over monofucosylated HMOs:

Structural Differentiation:

  • Branching vs. linearity: Unlike 2′-FL (α1-2-fucosyllactose) or 3-FL (α1-3-fucosyllactose), LDFT incorporates dual fucose residues at non-reducing (C2′) and reducing (C3) ends, creating a conformational topology ideal for multivalent pathogen binding [1] [6].
  • Enzymatic synthesis: LDFT biosynthesis requires sequential fucosylation: α1-2-fucosyltransferases (e.g., EcWbgL) act first on lactose, followed by α1-3/4-fucosyltransferases (e.g., Hp3/4FT) targeting the 2′-FL intermediate. This contrasts with 3-FL production, which bypasses this cascade [2].

Table 2: Comparative Features of Fucosylated HMOs

HMOStructureAverage Concentration (g/L)Key EnzymesPrimary Functions
LDFTGalβ1-4Glc (Fucα1-2; Fucα1-3)0.43 (secretors) [2]FUT2 + FUT3Anti-Campylobacter; anti-inflammatory
2′-FLFucα1-2Galβ1-4Glc2.5–3.0 (colostrum) [5]FUT2Prebiotic; rotavirus inhibition
3-FLGalβ1-4(Fucα1-3)Glc0.5–1.2 (mature milk) [7]FUT3, FUT5, FUT6Gut barrier enhancement
LNFP-IFucα1-2Galβ1-3GlcNAcβ1-3Galβ1-4Glc1.1–1.8 (colostrum) [7]FUT2Immunomodulation

Biosynthetic Challenges:

Microbial production of LDFT in E. coli requires precise enzyme pairing and substrate channeling to avoid accumulation of 2′-FL or 3-FL side products. Engineered strains achieve 5.1 g/L yields by:

  • Co-expressing fucP (fucose transporter) and lacY (lactose transporter) to enhance intracellular substrate availability [2].
  • Using glycerol as a carbon source to prevent catabolite repression of fucose/lactose uptake [2].This complexity explains LDFT’s high commercial cost (€11,000/g) compared to simpler HMOs like 2′-FL [2].

Functional Divergence:

  • Pathogen specificity: LDFT inhibits C. jejuni adhesion more effectively than 2′-FL or 3-FL due to its bivalent fucose motifs [2] [6].
  • Microbiota modulation: While 2′-FL enriches Bifidobacterium, LDFT’s structural rigidity may limit fermentability, favoring alternative microbial interactions [3] [8].

Table 3: HMO Classification by Fucosylation Pattern

CategoryRepresentative HMOsPercentage of Total HMOs
Fucosylated neutral HMOsLDFT, 2′-FL, LNFP-I35–50%
Non-fucosylated neutralLNT, LNnT42–55%
Sialylated HMOs3′-SL, 6′-SL12–14%

Properties

CAS Number

20768-11-0

Product Name

Lactodifucotetraose

IUPAC Name

(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,5,6-trihydroxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal

Molecular Formula

C24H42O19

Molecular Weight

634.6 g/mol

InChI

InChI=1S/C24H42O19/c1-6-11(30)14(33)17(36)22(38-6)41-19(8(28)3-25)20(9(29)4-26)42-24-21(16(35)13(32)10(5-27)40-24)43-23-18(37)15(34)12(31)7(2)39-23/h3,6-24,26-37H,4-5H2,1-2H3/t6-,7-,8-,9+,10+,11+,12+,13-,14+,15+,16-,17-,18-,19+,20+,21+,22-,23-,24-/m0/s1

InChI Key

PHTLVJCCHOJNKP-QBWXSXSCSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C=O)C(C(C(CO)O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O

Synonyms

Fucα1-2Galβ1-4(Fucα1-3)Glc

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O)O)O)CO)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.